REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:15])=O>ClCCl>[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
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Name
|
|
Quantity
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26.8 g
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Type
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reactant
|
Smiles
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CC1=C(C(=O)O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
16.3 mL
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Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
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Example 1 ( i )
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the product was isolated by the method
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Name
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|
Type
|
product
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Smiles
|
CC1=C(C(=O)Cl)C=CC(=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |